molecular formula C7H4BrF3O B1391345 1-Bromo-2-difluoromethoxy-3-fluoro-benzene CAS No. 954235-98-4

1-Bromo-2-difluoromethoxy-3-fluoro-benzene

Cat. No.: B1391345
CAS No.: 954235-98-4
M. Wt: 241 g/mol
InChI Key: KUCGCFDIABRYPJ-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-3-fluoro-benzene is a chemical compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, making it a valuable substance in various scientific studies.

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-3-fluoro-benzene involves several steps. One common method includes the bromination of 2-difluoromethoxy-3-fluoro-benzene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-3-fluoro-benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-3-fluoro-benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and electronic effects in aromatic compounds.

    Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-Bromo-2-difluoromethoxy-3-fluoro-benzene exerts its effects is primarily through its interactions with various molecular targets. The presence of bromine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Bromo-2-difluoromethoxy-3-fluoro-benzene can be compared with similar compounds such as:

The unique combination of bromine, fluorine, and difluoromethoxy groups in this compound makes it particularly valuable for specific research purposes, distinguishing it from its analogs.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGCFDIABRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669671
Record name 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954235-98-4
Record name 1-Bromo-2-(difluoromethoxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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